molecular formula C17H13ClF3N3O2S B4351731 7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351731
M. Wt: 415.8 g/mol
InChI Key: SAYUHNHXXNHNKS-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with a 4-chlorophenyl group, a mercapto group, a methoxyethyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the substituents through various chemical reactions. Common reagents and conditions used in these steps include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Mercapto Group: Thiolation reactions using thiolating agents.

    Attachment of the Methoxyethyl Group: Alkylation reactions using methoxyethyl halides.

    Incorporation of the Trifluoromethyl Group: Trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or alkoxides.

    Addition: The double bonds in the pyrido[2,3-d]pyrimidin-4(1H)-one core can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical reactivity and applications.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

    Mercapto-Substituted Compounds: The presence of a mercapto group can enhance the compound’s ability to form disulfide bonds and interact with thiol-containing biomolecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-26-7-6-24-14-13(15(25)23-16(24)27)11(17(19,20)21)8-12(22-14)9-2-4-10(18)5-3-9/h2-5,8H,6-7H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYUHNHXXNHNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-(4-chlorophenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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